5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Overview

Description

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Mechanism of Action

Target of Action

This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future research should consider these factors to provide a more comprehensive understanding of this compound’s action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with 4-chloro-3-nitro-2-butanone under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 5-Amino-1-ethyl-4-nitro-1H-pyrazole.

Substitution: 5-Substituted-1-ethyl-4-nitro-1H-pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-1-methyl-4-nitro-1H-pyrazole

- 5-Chloro-1-ethyl-3-nitro-1H-pyrazole

- 5-Bromo-1-ethyl-4-nitro-1H-pyrazole

Uniqueness

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups in the pyrazole ring enhances its reactivity and potential for diverse applications .

Biological Activity

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

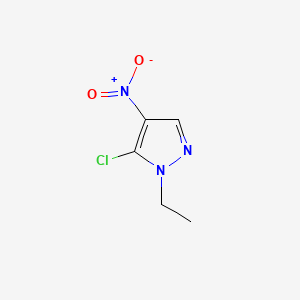

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms. Its molecular formula is C6H8ClN3O2, and it has a molecular weight of approximately 175.57 g/mol. The specific substituents include:

- Chloro group at position 5

- Ethyl group at position 1

- Nitro group at position 4

This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing several cellular processes. Pyrazole derivatives are known to affect multiple biochemical pathways, which can lead to significant pharmacological effects:

Target Interactions

- Enzyme Inhibition : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Studies have shown that certain pyrazole derivatives exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties .

Biochemical Pathways

The compound may influence pathways involved in:

- Inflammation : By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators.

- Cellular Proliferation : Some studies suggest anticancer properties through modulation of cell cycle regulators.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated antimicrobial and antifungal properties. The mechanisms involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential has been highlighted in various studies:

- A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models, showing significant inhibition percentages compared to standard treatments like diclofenac .

Anticancer Properties

Emerging research points toward anticancer effects, with some derivatives showing cytotoxicity against cancer cell lines through apoptosis induction mechanisms. The nitro group may play a role in generating reactive intermediates that affect tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Properties

IUPAC Name |

5-chloro-1-ethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWUMLSWBDBGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729300 | |

| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338718-34-5 | |

| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.